molecular formula C15H23N5O15P2 B12808310 Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester CAS No. 136465-76-4

Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester

Katalognummer: B12808310
CAS-Nummer: 136465-76-4
Molekulargewicht: 575.32 g/mol
InChI-Schlüssel: UMRLAMTYOVYVEO-YHOIAXGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves multiple steps, starting from uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved .

Industrial Production Methods

Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, followed by purification steps such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nucleotide moiety can interact with enzymes involved in nucleotide metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Uridine 5’-(trihydrogen diphosphate): A related compound without the azido and galactopyranosyl modifications.

    3’-Azido-2’,3’-dideoxyuridine: A similar compound lacking the diphosphate and galactopyranosyl groups.

    Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester: A compound with similar modifications but lacking the azido group.

Uniqueness

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is unique due to its combination of modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for specific chemical reactions, while the galactopyranosyl ester enhances its biochemical interactions .

Eigenschaften

CAS-Nummer

136465-76-4

Molekularformel

C15H23N5O15P2

Molekulargewicht

575.32 g/mol

IUPAC-Name

[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11-,12-,13+,14+/m0/s1

InChI-Schlüssel

UMRLAMTYOVYVEO-YHOIAXGVSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-]

Kanonische SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.